3-methoxy-3-(trifluoromethyl)piperidine-1-carboxamide
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Overview
Description
3-Methoxy-3-(trifluoromethyl)piperidine-1-carboxamide is a chemical compound characterized by its unique structural features, including a piperidine ring, a trifluoromethyl group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-3-(trifluoromethyl)piperidine-1-carboxamide typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The trifluoromethyl group can be introduced using reagents such as trifluoromethylating agents, while the methoxy group can be added through methylation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The choice of solvents, catalysts, and reaction conditions is optimized to achieve high yields and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-3-(trifluoromethyl)piperidine-1-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium(VI) oxide can be used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions can lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, 3-methoxy-3-(trifluoromethyl)piperidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and other high-value products.
Mechanism of Action
The mechanism by which 3-methoxy-3-(trifluoromethyl)piperidine-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to receptors or enzymes, while the methoxy group may modulate its activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Piperidine derivatives
Trifluoromethyl-containing compounds
Methoxy-substituted piperidines
Uniqueness: 3-Methoxy-3-(trifluoromethyl)piperidine-1-carboxamide stands out due to its combination of functional groups, which provides unique chemical and biological properties compared to similar compounds. Its trifluoromethyl group, in particular, imparts significant lipophilicity and metabolic stability, making it a valuable candidate for various applications.
Properties
CAS No. |
2408971-74-2 |
---|---|
Molecular Formula |
C8H13F3N2O2 |
Molecular Weight |
226.2 |
Purity |
95 |
Origin of Product |
United States |
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